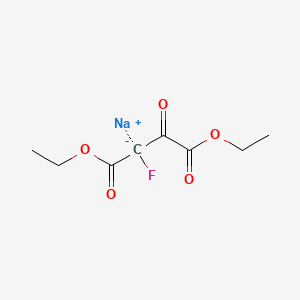![molecular formula C80H134Br2Cl2N2O2 B12842339 (E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and long alkyl chains
Vorbereitungsmethoden
The synthesis of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including halogenation and alkylation reactions. The synthetic route may start with the preparation of the biindolinylidene core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the attachment of long alkyl chains through alkylation reactions under specific conditions, such as the use of strong bases and solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of halogenated and alkylated compounds on biological systems. It may also serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new drugs and therapeutic agents. Its structure may allow for the design of molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as improved stability, solubility, or reactivity.
Wirkmechanismus
The mechanism of action of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and alkyl groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways, modulation of gene expression, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can be compared with other similar compounds, such as:
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-octadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: This compound has shorter alkyl chains, which may affect its solubility and reactivity.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-hexadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: The presence of different alkyl chain lengths can influence the compound’s physical and chemical properties.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-dodecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: Variations in the alkyl chain length can lead to differences in the compound’s behavior in various applications.
Eigenschaften
Molekularformel |
C80H134Br2Cl2N2O2 |
|---|---|
Molekulargewicht |
1386.6 g/mol |
IUPAC-Name |
(3E)-6-bromo-3-[6-bromo-5-chloro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-5-chloro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2Cl2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-61-85-75-65-71(81)73(83)63-69(75)77(79(85)87)78-70-64-74(84)72(82)66-76(70)86(80(78)88)62-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h63-68H,5-62H2,1-4H3/b78-77+ |
InChI-Schlüssel |
MHSLVKOWWYWIIT-JKNXPUSASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2/C(=C\3/C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)/C1=O)Cl)Br |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2C(=C3C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)C1=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



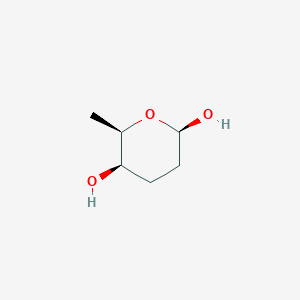
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
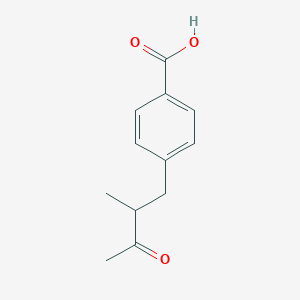

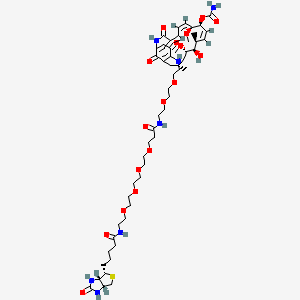
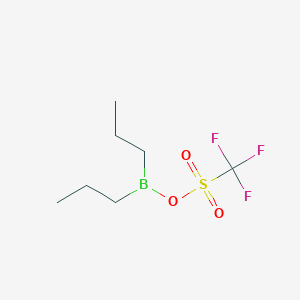
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
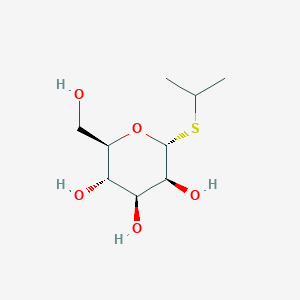
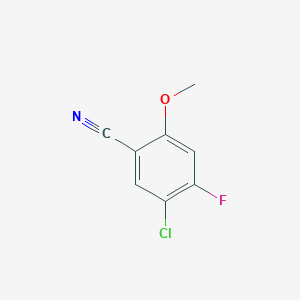
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
